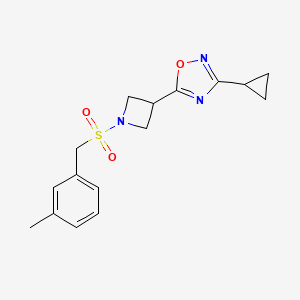
3-Cyclopropyl-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Cyclopropyl-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H19N3O3S and its molecular weight is 333.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Cyclopropyl-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole (CAS Number: 1351599-34-2) is a synthetic compound belonging to the oxadiazole class, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H19N3O3S, with a molecular weight of approximately 333.41 g/mol. The compound features a cyclopropyl group, an azetidine ring, and an oxadiazole moiety, contributing to its unique chemical properties and biological activities.
Targeting Protein Kinases
Based on structural analysis, this compound is hypothesized to act as a protein kinase inhibitor . Protein kinases play critical roles in various cellular processes including cell growth, proliferation, and apoptosis. By inhibiting these enzymes, the compound may alter cellular signaling pathways leading to reduced cell proliferation or induced apoptosis in cancer cells.
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the particular protein kinases it targets. Inhibition of protein kinases can lead to significant changes in cellular behavior. For instance:
- Cell Cycle Arrest : Inhibition may halt the progression of the cell cycle.
- Induction of Apoptosis : It may trigger programmed cell death in cancerous cells.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit broad-spectrum antimicrobial properties. Studies have shown that derivatives of oxadiazoles can effectively combat various pathogens:
- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal : Demonstrated efficacy against fungi like Candida albicans.
For example, compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 7.9 µg/mL against certain bacterial strains .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been well-documented. Research has indicated that several compounds within this class exhibit significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 3a | MCF-7 (Breast Cancer) | 24.74 | |
| Compound 13 | MDA-MB-231 (Breast Cancer) | 5.12 |
These compounds often outperform standard chemotherapeutics like 5-Fluorouracil and Tamoxifen in terms of potency.
Study on Antitubercular Activity
A study examining the antitubercular effects of oxadiazole derivatives found that certain compounds exhibited promising activity against Mycobacterium tuberculosis, with some achieving MIC values around 62.5 µg/mL . This suggests potential applications in developing new treatments for tuberculosis.
Synthesis and Evaluation
Recent research has focused on synthesizing novel derivatives of oxadiazoles to enhance their biological activities. For instance:
- Synthesis Techniques : Various synthetic routes have been explored to modify the oxadiazole structure for improved efficacy.
In one study, a series of new oxadiazole derivatives were synthesized and evaluated for their antibacterial and antioxidant properties. Compounds demonstrated significant activity with IC50 values comparable to established drugs .
Properties
IUPAC Name |
3-cyclopropyl-5-[1-[(3-methylphenyl)methylsulfonyl]azetidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-11-3-2-4-12(7-11)10-23(20,21)19-8-14(9-19)16-17-15(18-22-16)13-5-6-13/h2-4,7,13-14H,5-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMQLALPEBKMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














